methyl 4-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate
Description
Methyl 4-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate is a synthetic organic compound characterized by a pyrazole core substituted with a cyclopropyl group at position 3 and a phenyl ring at position 1. The pyrazole moiety is further functionalized with a carbonylamino linker bonded to a methyl benzoate ester (Figure 1). Crystallographic analysis tools such as SHELXL and WinGX/ORTEP (used for refining and visualizing small-molecule structures) are critical for elucidating its three-dimensional conformation and intermolecular interactions .
Properties
Molecular Formula |
C21H19N3O3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
methyl 4-[(5-cyclopropyl-2-phenylpyrazole-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H19N3O3/c1-27-21(26)15-9-11-16(12-10-15)22-20(25)19-13-18(14-7-8-14)23-24(19)17-5-3-2-4-6-17/h2-6,9-14H,7-8H2,1H3,(H,22,25) |
InChI Key |
JSBQEEDUTKJQAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the cyclopropyl and phenyl groups. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrazole ring or other parts of the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Methyl 4-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 4-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The pyrazole ring and phenyl group can interact with enzymes or receptors, potentially inhibiting or activating them. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Sulfonylurea Herbicides (Triazine-Based Analogs)
lists methyl benzoate derivatives with triazine rings, such as metsulfuron methyl ester and ethametsulfuron methyl ester. These compounds are sulfonylurea herbicides targeting acetolactate synthase (ALS) in plants. Key differences include:
| Property | Target Compound | Metsulfuron Methyl Ester | Ethametsulfuron Methyl Ester |
|---|---|---|---|
| Core Heterocycle | Pyrazole | 1,3,5-Triazine | 1,3,5-Triazine |
| Substituents | Cyclopropyl, phenyl, carbonylamino | Methyl, methoxy, sulfonylurea linker | Ethoxy, methylamino, sulfonylurea linker |
| Molecular Weight (g/mol) | ~369 (estimated) | 381.4 | 397.4 |
| Application | Undocumented (hypothesized agrochemical) | Herbicide (ALS inhibitor) | Herbicide (ALS inhibitor) |
Comparison with Tetrazole-Functionalized Pyrazole Derivatives
describes 5-amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile, a pyrazole derivative with a tetrazole-thioether side chain. Key contrasts include:
| Property | Target Compound | Tetrazole-Pyrazole Analog |
|---|---|---|
| Functional Groups | Cyclopropyl, carbonylamino, methyl benzoate | Tetrazole-thioether, propanoyl, nitrile |
| Synthesis Yield | Not reported | 66.64% |
| Melting Point | Not reported | 173.1°C |
| 1H NMR Features | Not available | δ 1.54 (CHCH3), δ 7.42–7.84 (Ar-H) |
The absence of a tetrazole group in the target compound may reduce metabolic stability compared to the analog in , while the methyl benzoate ester could enhance lipophilicity .
Crystallographic and Computational Insights
The SHELX program suite (SHELXL, SHELXD) and WinGX/ORTEP are widely used for refining crystal structures and analyzing anisotropic displacement parameters .
- Bond Length/Angle Analysis : Comparing cyclopropyl-pyrazole torsion angles with phenyl-triazine systems.
- Packing Interactions: Assessing π-π stacking (phenyl groups) or hydrogen bonding (carbonylamino groups).
Biological Activity
Methyl 4-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate, a compound featuring a pyrazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and other relevant pharmacological effects.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in anticancer research. The following sections detail its effects on different cancer cell lines and mechanisms of action.
In Vitro Studies
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines:
These values indicate that this compound demonstrates significant inhibitory effects, comparable to established anticancer agents like doxorubicin.
The mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells significantly.
- Induction of Apoptosis : Flow cytometry analyses revealed an increase in apoptosis rates in treated cells, indicating that the compound may trigger programmed cell death pathways.
- Enzymatic Inhibition : The compound exhibits inhibitory activity against key enzymes involved in cancer progression, such as VEGFR-2 and other kinases associated with tumor growth.
Study 1: MCF-7 and A549 Cell Lines
In a study assessing the effects of various pyrazole derivatives, this compound was found to significantly inhibit the growth of MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were reported as 22.54 µM and 5.08 µM, respectively, indicating potent activity against these types of cancer cells .
Study 2: HCT116 Cell Line
Another investigation focused on the colorectal cancer cell line HCT116 showed an even lower IC50 value of 0.16 µM for this compound, suggesting it could be a promising candidate for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
